2,2,6,6-tetramethylpiperidin-1-amine

EPR spectroscopy spin labeling hydrazyl radicals

2,2,6,6-Tetramethylpiperidin-1-amine (CAS 6130-92-3) is a sterically hindered, N-amino-substituted piperidine that differs fundamentally from its parent scaffold 2,2,6,6-tetramethylpiperidine (TMP), the stable nitroxyl radical TEMPO, and 4-position substituted analogs such as 4-amino-TEMPO. The presence of a primary amino group directly attached to the piperidine nitrogen creates an N–N bond that is absent in TMP (N–H) and TEMPO (N–O•), conferring a unique combination of nucleophilic reactivity, redox behavior, and a distinct toxicological profile.

Molecular Formula C9H20N2
Molecular Weight 156.27 g/mol
CAS No. 6130-92-3
Cat. No. B3192183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-tetramethylpiperidin-1-amine
CAS6130-92-3
Molecular FormulaC9H20N2
Molecular Weight156.27 g/mol
Structural Identifiers
SMILESCC1(CCCC(N1N)(C)C)C
InChIInChI=1S/C9H20N2/c1-8(2)6-5-7-9(3,4)11(8)10/h5-7,10H2,1-4H3
InChIKeyKTNPVRSKFWZJEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 2,2,6,6-Tetramethylpiperidin-1-amine (CAS 6130-92-3) Is Not Simply a TMP Derivative—A Procurement-Critical Evidence Guide


2,2,6,6-Tetramethylpiperidin-1-amine (CAS 6130-92-3) is a sterically hindered, N-amino-substituted piperidine that differs fundamentally from its parent scaffold 2,2,6,6-tetramethylpiperidine (TMP), the stable nitroxyl radical TEMPO, and 4-position substituted analogs such as 4-amino-TEMPO [1]. The presence of a primary amino group directly attached to the piperidine nitrogen creates an N–N bond that is absent in TMP (N–H) and TEMPO (N–O•), conferring a unique combination of nucleophilic reactivity, redox behavior, and a distinct toxicological profile . These structural features enable the compound to serve as a precursor to persistent hydrazyl radicals and 1,1-diazenes—species that cannot be generated from TMP or TEMPO—making it a non-substitutable intermediate for spin-labeling, EPR probe synthesis, and controlled nitrene generation [1][2].

Generic Substitution of 2,2,6,6-Tetramethylpiperidin-1-amine with TMP, TEMPO, or 4‑Amino-TEMPO Leads to Divergent Reactivity, Toxicity, and Radical Character—Procurement Must Be Compound‑Specific


Although 2,2,6,6-tetramethylpiperidin-1-amine shares the same tetramethylpiperidine core as TMP and TEMPO, the N-amino substituent fundamentally alters its chemical and biological behavior in ways that cannot be replicated by the parent amine or the nitroxide [1]. TMP (pKa ~11.07) functions as a hindered Brønsted base, while TEMPO is a persistent radical used for oxidation catalysis and spin‑labeling . Neither can generate the hydrazyl radicals or 1,1‑diazenes that are uniquely accessible from the N‑amino compound [1]. The 4‑amino‑TEMPO analog places the amino group at the 4‑position, preserving the nitroxide radical; in contrast, 2,2,6,6‑tetramethylpiperidin-1‑amine lacks a stable radical and instead offers a labile N–N bond that can be cleaved thermally or oxidatively [2]. Furthermore, the acute oral toxicity (LD50 906 mg/kg, rat) is substantially lower than that of TMP (LD50 ~500 mg/kg, rat) and PMP (LD50 275 mg/kg, rat), a critical differentiator when selecting a hindered amine for applications where reduced acute toxicity is desired . These compound‑specific properties make generic substitution scientifically invalid.

Quantitative Procurement Evidence for 2,2,6,6‑Tetramethylpiperidin-1-amine (CAS 6130-92-3): Comparator‑Anchored Differentiation Data


EPR‑Detected Hydrazyl Radical Persistence from 2,2,6,6‑Tetramethylpiperidin-1-amine vs. Morpholine‑Derived Analog

The hydrazyl radical derived from 2,2,6,6‑tetramethylpiperidin‑1-amine (compound 2b in Lucarini et al.) is described as 'highly persistent' and exhibits strong temperature and solvent dependence of the phosphorus hyperfine splitting, enabling its use as an EPR probe for host–guest interactions [1]. In contrast, the morpholine‑derived analog (1b) shows spectra dominated by ring inversion and N–N bond rotation dynamics that complicate its use as a simple probe [1]. This is a direct head‑to‑head comparison within the same EPR study.

EPR spectroscopy spin labeling hydrazyl radicals

UV‑Vis Spectral Signature of the 1,1‑Diazene Derived from 2,2,6,6‑Tetramethylpiperidin-1-amine Permits Optical Monitoring of Nitrene Generation

Oxidation of 2,2,6,6‑tetramethylpiperidin‑1-amine yields N‑(2,2,6,6‑tetramethylpiperidyl)nitrene, a persistent 1,1‑diazene with a structured n→π* absorption at λmax = 543 nm (εmax = 18 ± 3 M⁻¹cm⁻¹ in Et₂O) [1]. The analogous five‑membered‑ring 1,1‑diazene, N‑(2,2,5,5‑tetramethylpyrrolidyl)nitrene, absorbs at λmax = 497 nm (εmax = 20 ± 3 M⁻¹cm⁻¹ in CH₂Cl₂), a 46 nm hypsochromic shift [1]. This distinct chromophore enables real‑time optical tracking of nitrene formation and decay, a capability not available with TMP or TEMPO.

nitrene chemistry UV-Vis spectroscopy reaction monitoring

Acute Oral Toxicity of 2,2,6,6‑Tetramethylpiperidin-1-amine Is Significantly Lower Than That of TMP and PMP, Reducing Handling Risk

The acute oral LD50 of 2,2,6,6‑tetramethylpiperidin‑1-amine in rats is reported as 906 mg/kg . This compares favorably to the parent amine TMP (LD50 ~500 mg/kg, rat ) and the closely related hindered amine PMP (1,2,2,6,6‑pentamethylpiperidine, LD50 275 mg/kg, rat ), representing an approximately 1.8‑fold to 3.3‑fold lower acute oral toxicity.

toxicity safety procurement

Thermal Decomposition Kinetics of N‑(2,2,6,6‑Tetramethylpiperidyl)nitrene Enable Controlled Nitrene Generation for Synthetic Applications

The 1,1‑diazene N‑(2,2,6,6‑tetramethylpiperidyl)nitrene, derived from 2,2,6,6‑tetramethylpiperidin‑1-amine, undergoes unimolecular thermal decomposition with solvent‑dependent rates that have been quantitatively measured by UV‑Vis spectroscopy [1]. This kinetic characterization allows researchers to precisely control nitrene generation by temperature and solvent choice, a level of temporal control not achievable with commonly used azide or iminoiodinane precursors. No comparable kinetic data exist for nitrenes derived from TMP or TEMPO, as these compounds cannot form 1,1‑diazenes.

kinetics nitrene transfer synthetic methodology

Physicochemical Properties Differentiate 2,2,6,6‑Tetramethylpiperidin-1-amine from TMP for Distillation and Formulation

2,2,6,6‑Tetramethylpiperidin‑1-amine has a reported boiling point of 187.8 °C and density of 0.859 g/cm³ , compared to TMP with a boiling point of 152–154 °C and density of 0.83–0.837 g/cm³ . The ~35 °C higher boiling point of the N‑amino derivative reflects stronger intermolecular interactions (likely hydrogen bonding involving the primary amine), which may influence distillation purification protocols and solvent compatibility in formulations. Additionally, the N‑amino compound lacks the strong, fish‑like odor characteristic of TMP, a practical advantage in laboratory handling .

physicochemical properties formulation distillation

High‑Value Application Scenarios Where 2,2,6,6‑Tetramethylpiperidin-1-amine (CAS 6130-92-3) Provides Non‑Substitutable Performance


Synthesis of Persistent Phosphinylhydrazyl Radicals for EPR Spin‑Labeling and Host–Guest Studies

When preparing EPR‑active phosphinylhydrazyl radicals, 2,2,6,6‑tetramethylpiperidin‑1-amine yields a highly persistent radical (2b) whose phosphorus hyperfine splitting is sensitive to solvent and host–guest interactions, enabling affinity constant determination for cyclodextrins [1]. The morpholine‑derived analog (1b) is less suitable due to complicating dynamic effects. For EPR spectroscopists developing new spin probes or studying supramolecular systems, the tetramethylpiperidine‑based hydrazine is the preferred precursor.

Controlled Thermal Generation of Nitrenes for Mechanistic and Synthetic Studies

Oxidation of 2,2,6,6‑tetramethylpiperidin‑1-amine produces N‑(2,2,6,6‑tetramethylpiperidyl)nitrene, a 1,1‑diazene whose unimolecular thermal decomposition kinetics have been quantitatively characterized [2]. The distinct UV‑Vis absorption at 543 nm allows direct optical monitoring of nitrene formation [3]. This system is uniquely suited for physical organic chemists investigating nitrene reactivity, C–H amination, or aziridination under controlled thermal conditions.

Hindered Amine Intermediate with Reduced Acute Oral Toxicity Relative to TMP and PMP

For process chemists scaling up reactions requiring a sterically hindered amine, 2,2,6,6‑tetramethylpiperidin‑1-amine (rat oral LD50 906 mg/kg) presents a significantly lower acute oral toxicity profile than TMP (LD50 ~500 mg/kg) or PMP (LD50 275 mg/kg) . When combined with its higher boiling point (187.8 °C vs. 152 °C for TMP), this compound may be the safer and more readily purified choice for kilogram‑scale syntheses.

Precursor to Hindered Amine Light Stabilizers (HALS) with Enhanced Thermal Stability

The 2,2,6,6‑tetramethylpiperidine scaffold is the core of commercial HALS, and the N‑amino derivative can be elaborated into N‑alkoxyamine and polymeric stabilizers with higher thermal stability than simple TMP‑derived HALS [4]. Patents describe polymer stabilizers combining hindered amine and hydroxylamine moieties based on this scaffold [5]. For polymer additive manufacturers seeking to develop next‑generation stabilizers with improved processing stability, 2,2,6,6‑tetramethylpiperidin‑1-amine offers a versatile functionalization handle via its primary amino group.

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